molecular formula C22H26ClN3O4S B15283344 N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide

N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide

Cat. No.: B15283344
M. Wt: 464.0 g/mol
InChI Key: SROUCEHXEIUGHF-PYUWXLGESA-N
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Description

N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylsulfonyl group, and a chlorobenzylamine moiety. Its molecular formula is C22H26ClN3O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide typically involves multiple steps. One common approach is the reaction of 3-chlorobenzylamine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The resulting intermediate is then reacted with a phenylsulfonyl chloride derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the identity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-2-aminobenzamide
  • N-(4-chlorobenzyl)-2-aminobenzamide
  • N-(3-chlorobenzyl)-2-aminobenzamide

Uniqueness

N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H26ClN3O4S

Molecular Weight

464.0 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[(2R)-1-[(3-chlorophenyl)methylamino]-1-oxopropan-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C22H26ClN3O4S/c1-16(21(27)24-14-17-7-5-9-19(23)13-17)25-22(28)18-8-6-12-26(15-18)31(29,30)20-10-3-2-4-11-20/h2-5,7,9-11,13,16,18H,6,8,12,14-15H2,1H3,(H,24,27)(H,25,28)/t16-,18?/m1/s1

InChI Key

SROUCEHXEIUGHF-PYUWXLGESA-N

Isomeric SMILES

C[C@H](C(=O)NCC1=CC(=CC=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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